molecular formula C4H3N5O B13108864 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine CAS No. 22003-13-0

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine

Cat. No.: B13108864
CAS No.: 22003-13-0
M. Wt: 137.10 g/mol
InChI Key: GIBOQBRSJOGEJG-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole-3-carbonitrile with pyridine . Another approach involves the fusion of amidoxime and amide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ammonia and Amines: Used in aminative ring-opening reactions.

    Nucleophiles: Such as water, alcohols, and amines, used in nucleophilic addition reactions.

Major Products

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and proteins, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and material science.

    1,2,3-Oxadiazole: Less common but still of interest in certain chemical contexts.

Uniqueness

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of high-energy materials and bioactive compounds .

Properties

CAS No.

22003-13-0

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine

InChI

InChI=1S/C4H3N5O/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H2,5,6,7,9)

InChI Key

GIBOQBRSJOGEJG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NON=C2C(=N1)N

Origin of Product

United States

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